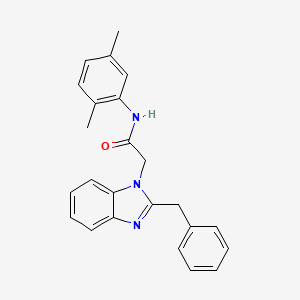![molecular formula C19H21ClN2O2 B11119322 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11119322.png)
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known by its systematic name, is a chemical compound with the following structure:
Structure: C20H24ClN3O2
This compound belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore further.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves the following steps:
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a suitable chlorination reaction using an appropriate chlorinating agent.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the chlorophenyl compound with morpholine under specific conditions.
Amide Bond Formation: Finally, the amide bond is formed by reacting the chlorophenyl-morpholine intermediate with benzoyl chloride or benzoyl bromide.
Industrial Production Methods: While I don’t have specific industrial production details, the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can occur at the chlorophenyl or morpholine positions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may act as a ligand for specific dopamine receptors, making it relevant in neurological research.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could find applications in pharmaceuticals or materials science.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide with related benzamides or dopamine receptor ligands to understand its unique features.
Remember, this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Propriétés
Formule moléculaire |
C19H21ClN2O2 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
Clé InChI |
DCXYKTACLURTLB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11119251.png)
![3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11119256.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119261.png)
![N-(4-ethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11119277.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide](/img/structure/B11119278.png)
![N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11119286.png)

![6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11119302.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119304.png)
![Ethyl 4-(4-fluorophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119306.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119314.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11119330.png)

